1-Chloro-1,1-difluoroethane (CAS: 75-68-3), commonly known as HCFC-142b, is a hydrochlorofluorocarbon with a boiling point of -9.2 °C. While historically utilized as a refrigerant and blowing agent due to its favorable thermodynamic properties, its primary procurement relevance today is as an indispensable chemical feedstock. Specifically, HCFC-142b serves as the principal industrial precursor for the synthesis of vinylidene fluoride (VDF), the monomer required to produce polyvinylidene fluoride (PVDF) [1]. Because feedstock applications are generally exempt from dispersive-use phase-outs under the Montreal Protocol, HCFC-142b remains a critical, high-volume raw material for the fluoropolymer and lithium-ion battery supply chains [2].
In precursor applications, substituting HCFC-142b with closely related fluorocarbons fails because the specific molecular structure (CH3CClF2) is strictly required to yield the target monomer. For example, attempting to substitute it with HFC-152a (1,1-difluoroethane) eliminates the chlorine atom necessary for preferential dehydrochlorination, resulting in vinyl fluoride (VF) rather than vinylidene fluoride (VDF) [1]. Similarly, utilizing HCFC-22 (chlorodifluoromethane) under pyrolysis conditions yields tetrafluoroethylene (TFE) instead of VDF [2]. Furthermore, alternative routes to VDF, such as the dehydrofluorination of HFC-143a (1,1,1-trifluoroethane), require significantly harsher reaction conditions and suffer from lower selectivity [1]. Consequently, for PVDF manufacturing, HCFC-142b is a non-interchangeable feedstock.
The commercial viability of PVDF production relies on the efficient generation of its monomer, VDF. HCFC-142b undergoes thermal dehydrochlorination to yield VDF with high selectivity. When paired with advanced metal fluoride catalysts (e.g., SrF2 or BaF2) at optimized temperatures of 350–450 °C, HCFC-142b achieves conversion rates of 70–94% and a VDF selectivity of 80–91% [1]. In contrast, alternative pathways using non-chlorinated analogs like HFC-143a require much harsher dehydrofluorination conditions, and co-pyrolysis routes (e.g., CHF3 with CH4) suffer from low yields that are not industrially viable [2].
| Evidence Dimension | VDF Selectivity and Conversion |
| Target Compound Data | HCFC-142b: >90% selectivity at 350-450 °C (catalytic) or >650 °C (thermal) |
| Comparator Or Baseline | HFC-143a / Co-pyrolysis routes: Low yield, requires harsher dehydrofluorination conditions |
| Quantified Difference | HCFC-142b provides the only high-yield, high-selectivity industrial pathway to VDF. |
| Conditions | Thermal pyrolysis (>650 °C) or catalytic dehydrochlorination (350-450 °C, 1 bar). |
Procurement of HCFC-142b is strictly necessary for PVDF manufacturers because it is the only precursor that delivers industrially viable VDF yields via direct dehydrochlorination.
Standard industrial pyrolysis of HCFC-142b requires temperatures exceeding 650 °C, which leads to severe carbon deposition (coking) and necessitates frequent reactor shutdowns for decoking [2]. However, recent catalytic advancements demonstrate that HCFC-142b is highly processable at much lower temperatures. Using a calcined BaF(p-BDC)0.5 or SrF2 catalyst, the dehydrochlorination of HCFC-142b can be executed at 350–450 °C while maintaining >90% selectivity for VDF [1][2]. This 200–300 °C reduction in operational temperature prevents tube blockage and drastically lowers the energy consumption of the continuous production process.
| Evidence Dimension | Required Reaction Temperature for VDF Synthesis |
| Target Compound Data | HCFC-142b with metal fluoride catalysts: 350–450 °C |
| Comparator Or Baseline | Uncatalyzed HCFC-142b pyrolysis: >650 °C |
| Quantified Difference | Temperature reduction of 200–300 °C, mitigating coke formation. |
| Conditions | Atmospheric pressure, GHSV of 600-1200 h-1. |
Buyers investing in HCFC-142b can leverage modern catalytic processes to lower energy overhead and reduce maintenance downtime caused by reactor coking.
While emissive uses of HCFC-142b are heavily restricted, its thermodynamic profile remains relevant for specific closed-loop or exempted legacy applications. HCFC-142b possesses an Ozone Depletion Potential (ODP) of 0.065 and a Global Warming Potential (GWP) of 2310 [1]. This represents a massive reduction in ozone impact compared to historical baselines like CFC-12 (ODP 1.0, GWP 10900) [1]. Although modern HFCs (e.g., HFC-152a, GWP 124) offer lower climate impacts, HCFC-142b's specific boiling point (-9.2 °C) and vapor pressure characteristics make it uniquely suited for legacy refrigerant blends (such as R-409A) where HFC-152a cannot serve as a direct drop-in replacement without system redesign.
| Evidence Dimension | Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) |
| Target Compound Data | HCFC-142b: ODP 0.065, GWP 2310 |
| Comparator Or Baseline | CFC-12: ODP 1.0, GWP 10900 |
| Quantified Difference | 93.5% reduction in ODP and 78% reduction in GWP versus CFC-12. |
| Conditions | Standard IPCC 100-year time horizon reporting values. |
Understanding these metrics is critical for regulatory compliance and quota management when procuring HCFC-142b for permitted or feedstock applications.
HCFC-142b is the mandatory precursor for synthesizing vinylidene fluoride (VDF) via dehydrochlorination. This application is highly relevant for industrial procurement driven by the lithium-ion battery sector, where PVDF is utilized as a critical cathode binder and separator coating [1].
For chemical engineering research and pilot plants focusing on energy-efficient monomer production, HCFC-142b is the ideal substrate. It is used to validate novel metal fluoride or nitrogen-doped carbon catalysts designed to lower the dehydrochlorination temperature from >650 °C to 350 °C, thereby reducing coke formation and energy overhead[2].
In jurisdictions where permitted, HCFC-142b is utilized in specific azeotropic or zeotropic blends (e.g., R-409A) to match the thermodynamic performance and oil solubility of legacy CFCs in closed-loop systems that cannot be retrofitted for modern HFCs or HFOs [3].
Flammable;Compressed Gas;Irritant